REACTION_CXSMILES
|
N1C2C(=CC=CC=2)[C:3]([C:10](O)=[O:11])=[CH:2]1.CN1CCC(CN)CC1.[CH2:22]([N:26]1[CH2:31][CH2:30][CH:29]([CH2:32][NH:33][C:34]([C:36]2[C:44]3[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=3)[NH:38][CH:37]=2)=[O:35])[CH2:28][CH2:27]1)CCC>>[CH3:22][N:26]1[CH2:31][CH2:30][CH:29]([CH2:32][NH:33][C:34]([C:36]2[C:44]3[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=3)[NH:38][CH:37]=2)=[O:35])[CH2:28][CH2:27]1.[CH3:22][N:26]1[CH2:31][CH2:30][CH:29]([CH2:32][NH:33][C:34]([C:36]2[C:44]3[CH:43]=[CH:42][CH:41]=[CH:40][C:39]=3[N:38]3[CH2:2][CH2:3][CH2:10][O:11][C:37]=23)=[O:35])[CH2:28][CH2:27]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)CN
|
Name
|
1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1CCC(CC1)CNC(=O)C1=CNC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)CNC(=O)C1=CNC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)CNC(=O)C1=C2N(C=3C=CC=CC13)CCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |